N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
Description
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a synthetic opioid derivative featuring a piperidine core substituted with a 3-methyl group, a 1,3-dioxane-containing ethyl chain at the 1-position, and an N-phenylpropanamide moiety. This compound shares structural homology with fentanyl analogs but distinguishes itself through the incorporation of a 1,3-dioxane ring, which introduces unique steric and electronic properties.
Properties
CAS No. |
86052-06-4 |
|---|---|
Molecular Formula |
C21H32N2O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[1-[2-(1,3-dioxan-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H32N2O3/c1-3-20(24)23(18-8-5-4-6-9-18)19-10-12-22(16-17(19)2)13-11-21-25-14-7-15-26-21/h4-6,8-9,17,19,21H,3,7,10-16H2,1-2H3 |
InChI Key |
LKXYBUGCZDVXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2OCCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, including the formation of the dioxane ring, the piperidine ring, and the final coupling with the phenylpropanamide group. One common method involves the use of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst to form the dioxane ring . The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the piperidine and dioxane rings with the phenylpropanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-efficiency catalysts and purification methods, such as chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4 to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and phenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nucleophiles (RLi, RMgX)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- The 1,3-dioxane ring in the target compound replaces the phenethyl or thienyl groups found in fentanyl analogs, likely altering lipophilicity and metabolic stability.
- The 3-methyl group on the piperidine ring is shared with beta-hydroxy-3-methylfentanyl and 3-methylfentanyl, a modification known to enhance μ-opioid receptor binding in some analogs .
Pharmacological and Legal Implications
- However, the dioxane ring’s electron-rich oxygen atoms could engage in hydrogen bonding with receptor residues, offsetting this effect .
- Metabolism : The 1,3-dioxane ring is less prone to oxidative metabolism than phenethyl or thienyl groups, which are common sites of cytochrome P450-mediated degradation in opioids. This could prolong the compound’s half-life .
- The target compound’s structural homology suggests it may fall under analogous regulations.
Comparative Physicochemical Properties
Biological Activity
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a 1,3-dioxane ring, a piperidine moiety, and a phenylpropanamide backbone. Its systematic name and molecular formula are essential for understanding its interactions and mechanisms of action.
Biological Activity Overview
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of dioxoindolin-N-phenylacetamide have shown significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) with IC50 values ranging from 2.78 to 3.59 µg/mL . This suggests that this compound may exhibit comparable properties.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of CDC25B and PTP1B enzymes, which are crucial in cell cycle regulation and signal transduction. Inhibitory activities were observed with IC50 values indicating effective inhibition similar to known inhibitors .
The mechanism by which this compound exerts its biological effects likely involves:
- Mixed Inhibition : The compound may act as a mixed inhibitor for certain enzymes, affecting both competitive and non-competitive sites.
- Cell Cycle Arrest : By inhibiting CDC25B, the compound could induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | A549 | 2.86 | |
| Anticancer | HeLa | 3.59 | |
| Anticancer | HCT116 | 2.78 | |
| Enzyme Inhibition | CDC25B | 3.2 | |
| Enzyme Inhibition | PTP1B | 2.9 |
Case Studies
Case Study 1: Antitumor Activity Evaluation
In vivo studies using xenograft models demonstrated that compounds similar to this compound could achieve tumor volume inhibition of approximately 50% when administered at effective doses over several days . This highlights the potential therapeutic applications in oncology.
Case Study 2: Safety Profile Assessment
Safety assessments indicated that doses up to 10 mg/kg did not result in lethal toxicity, suggesting a favorable safety profile for further development in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
